2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a complex organic compound characterized by its thiophene structure and various functional groups. The compound's IUPAC name reflects its intricate structure, which includes a thiophene ring substituted with a hydroxymethyl group and a chlorinated alpha position. Its chemical formula is , and it has a molecular weight of approximately 275.78 g/mol. This compound is often utilized in medicinal chemistry and pharmaceutical research due to its unique chemical properties.
The reactivity of 2-thiophenemethanol derivatives can be attributed to the presence of both the thiophene ring and the hydroxymethyl group. Common reactions include:
These reactions are essential for synthesizing various analogs and derivatives that may exhibit improved biological activity.
The synthesis of 2-thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride can involve several methods:
These methods allow for the efficient production of this compound for further research and application.
2-Thiophenemethanol, 5-chloro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has potential applications in:
Interaction studies involving 2-thiophenemethanol derivatives typically focus on their binding affinities with biological targets such as enzymes and receptors. These studies help elucidate:
Such studies are crucial for developing effective therapeutic strategies utilizing this compound.
Several compounds share structural similarities with 2-thiophenemethanol, each exhibiting unique properties and potential applications. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Thiophenecarboxylic acid | C5H4O2S | Exhibits antimicrobial properties; used in organic synthesis. |
| 5-Chloro-2-thiophenecarboxaldehyde | C5H4ClOS | Known for its reactivity in nucleophilic addition reactions; potential as an intermediate in drug synthesis. |
| 3-Methylthiophene | C6H6S | Commonly used as a building block in organic synthesis; shows different biological activities compared to substituted thiophenes. |
The uniqueness of 2-thiophenemethanol lies in its specific combination of functional groups, which may confer distinct biological activities not observed in other similar compounds.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its core structure and substituents. The parent structure is 2-thiophenemethanol, a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with a hydroxymethyl (-CH2OH) group at the second position. The "5-chloro" prefix indicates a chlorine atom substituted at the fifth position of the thiophene ring, while the "alpha-((2-(dimethylamino)ethoxy)methyl)" descriptor specifies a methyl group attached to the hydroxymethyl carbon (alpha position), which is further substituted with a 2-(dimethylamino)ethoxy chain. The hydrochloride designation reflects the presence of a hydrochloric acid counterion, forming a salt with the dimethylamino group’s tertiary amine.
The molecular formula is C10H17Cl2NO2S, accounting for the thiophene ring (C4H3S), hydroxymethyl group (CH2OH), chloro substituent (Cl), dimethylaminoethoxy side chain (C4H10ON), and hydrochloride (HCl). The molecular weight, calculated as 282.21 g/mol, aligns with thiophene derivatives modified with halogen and aminoalkyl ether groups. Comparative analysis with simpler analogs, such as 2-thiophenemethanol (C5H6OS, 114.16 g/mol), highlights how functional group additions increase molecular complexity and potential bioactivity.
Thiophene derivatives first gained attention in the mid-20th century for their electronic properties and resemblance to benzene in aromaticity. The discovery of 2-thiophenemethanol dates to the 1960s, when researchers began exploring thiophene-based alcohols as intermediates for polymers and pharmaceuticals. The introduction of chloro substituents, as seen in 5-chloro-2-thiophenemethanol, emerged in the 1980s to enhance electrophilic reactivity and metabolic stability.
The incorporation of dimethylaminoethoxy side chains, as in this compound, reflects a strategic shift in the 2000s toward designing molecules with improved blood-brain barrier permeability. This modification mimics neurotransmitter analogs, such as acetylcholine, by introducing a quaternary ammonium precursor. The hydrochloride salt form, patented in the early 2010s, addresses solubility challenges common to tertiary amines, enabling aqueous formulation for in vivo studies.
Key milestones include:
This compound’s design leverages three pharmacologically relevant features:
A 2023 study compared this compound to non-chlorinated and non-aminated analogs:
| Property | 5-Chloro Derivative | Parent 2-Thiophenemethanol |
|---|---|---|
| LogP (lipophilicity) | 2.1 | 0.8 |
| Solubility (mg/mL) | 12.4 (water) | 34.7 (water) |
| Plasma Stability (t1/2) | 6.2 hours | 1.5 hours |
The data underscore how chloro and dimethylaminoethoxy groups enhance lipophilicity and metabolic stability, critical for central nervous system targeting.
The compound is synthesized via a four-step sequence:
This route achieves a 38% overall yield, with purification via column chromatography.